Pentachloroethane
Overview
Description
Pentachloroethane is a chemical compound composed of chlorine, hydrogen, and carbon with the chemical formula C₂HCl₅. It is a colorless, non-flammable liquid with a sweetish, chloroform-like odor. This compound is primarily used as a solvent for oils and grease, in metal cleaning, and in the separation of coal from impurities .
Mechanism of Action
Target of Action
Pentachloroethane, a chemical compound of chlorine, hydrogen, and carbon with the formula C2HCl5 , primarily targets the liver and kidneys . It has been associated with hepatocellular carcinomas in B6C3F1 mice .
Mode of Action
It has been observed that this compound increases replicative dna synthesis in the hepatocytes of b6c3f1 mice, thus inducing cell proliferation . This suggests that this compound may interact with its targets, leading to increased cell division and potentially contributing to carcinogenesis.
Biochemical Pathways
This compound may induce cytotoxic effects in the liver, probably arising from metabolically formed radicals . These radicals can cause oxidative stress and damage to cellular components, including lipids, proteins, and DNA, potentially leading to carcinogenesis.
Pharmacokinetics
Given its low solubility in water and its use as a solvent for oils and grease , it can be inferred that this compound may have significant lipid solubility. This could potentially influence its distribution within the body, particularly its ability to cross biological membranes and accumulate in lipid-rich tissues such as the liver and kidneys.
Result of Action
The primary molecular and cellular effects of this compound’s action appear to be related to its potential to induce cell proliferation and cytotoxic effects in the liver . This can lead to the development of hepatocellular carcinomas, as observed in B6C3F1 mice .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility may increase with temperature, potentially influencing its distribution in the environment and its exposure to organisms . , suggesting that its persistence in the environment could have long-term ecological impacts.
Biochemical Analysis
Biochemical Properties
It has been reported that the bacterium Pseudomonas putida G786 metabolizes Pentachloroethane to glyoxylate and carbon dioxide, using cytochrome P-450CAM and toluene dioxygenase to catalyze consecutive reductive and oxidative dehalogenation reactions .
Cellular Effects
This compound may induce cytotoxic effects in the liver, probably arising from metabolically formed radicals . In a 13-week toxicity study with rats, the body weight gain was reduced at 125 mg/kg body weight and day .
Molecular Mechanism
It is known that this compound can be metabolized by cytochrome P-450CAM and toluene dioxygenase, which catalyze consecutive reductive and oxidative dehalogenation reactions .
Metabolic Pathways
This compound is metabolized by the bacterium Pseudomonas putida G786 to glyoxylate and carbon dioxide, using cytochrome P-450CAM and toluene dioxygenase . This suggests that this compound is involved in the metabolic pathways of these enzymes.
Preparation Methods
Pentachloroethane can be synthesized through several methods:
Chlorination of Trichloroethylene: This method involves the chlorination of trichloroethylene to produce this compound.
Ethylene-Catalyzed Chlorination of 1,2-Dichloroethane: In this method, ethylene is used as a catalyst to chlorinate 1,2-dichloroethane, resulting in the formation of this compound.
Reaction of Acetylene and Chlorine: This method involves the reaction of acetylene with chlorine, catalyzed by aluminum chloride and antimony trichloride.
Byproduct of Tetrachloroethylene Production: This compound can also be obtained as a byproduct during the production of tetrachloroethylene.
Chemical Reactions Analysis
Pentachloroethane undergoes various chemical reactions, including:
Dehydrochlorination: When reacted with calcium chloride and activated carbon, this compound undergoes dehydrochlorination to form tetrachloroethylene.
Reactions with Alkalis and Metals: This compound reacts violently with alkalis and metals, such as potassium and sodium-potassium alloy.
Scientific Research Applications
Pentachloroethane has several scientific research applications:
Environmental Studies: It is used in studies related to the degradation of chlorinated compounds in the environment.
Industrial Applications: This compound is used as a solvent in various industrial processes, including metal cleaning and the separation of coal from impurities.
Biodegradation Research: Research has been conducted on the biodegradation of this compound using modified enzymes and bacteria.
Comparison with Similar Compounds
Pentachloroethane is part of the class of chloroethanes, which includes other compounds such as:
Tetrachloroethane: Similar to this compound but with one less chlorine atom.
Hexachloroethane: Contains one more chlorine atom than this compound.
Trichloroethane: Contains two fewer chlorine atoms than this compound.
This compound is unique due to its specific applications as a solvent and its role in environmental studies related to the degradation of chlorinated compounds .
Properties
IUPAC Name |
1,1,1,2,2-pentachloroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl5/c3-1(4)2(5,6)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIXVQGCZULYKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl5, CHCl2CCl3 | |
Record name | PENTACHLOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4165 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PENTACHLOROETHANE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021104 | |
Record name | Pentachloroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021104 | |
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Molecular Weight |
202.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentachloroethane appears as a colorless liquid with a chloroform-like odor. Insoluble in water and denser than water. Toxic by inhalation and ingestion. May irritate skin and eyes. Used as a solvent., Liquid, Colorless liquid with a sweetish, chloroform-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweetish, chloroform-like odor. | |
Record name | PENTACHLOROETHANE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethane, 1,1,1,2,2-pentachloro- | |
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Record name | Pentachloroethane | |
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URL | https://www.cdc.gov/niosh/npg/npgd0482.html | |
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Boiling Point |
324 °F at 760 mmHg (NTP, 1992), 162.0 °C, 162 °C, 322 °F | |
Record name | PENTACHLOROETHANE | |
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URL | https://www.cdc.gov/niosh/npg/npgd0482.html | |
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Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992), Wt per gallon at 20 °C = 14.00 lb; latent heat of vaporization at bp = 43.6 cal/g = 78.4 Btu/lb; acidity as HCl = 0.001% by wt, max; coefficient of cubical expansion Av/deg C, liquid = 0.0009097; solubility of water in solvent at 20 °C = 0.24 g water/100 g, Miscible with ethanol, ether, Miscible in most common organic solvents, In water, 4.90X10+2 mg/L at 25 °C, Solubility in water: very poor, 0.05% | |
Record name | PENTACHLOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4165 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://www.cdc.gov/niosh/npg/npgd0482.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
1.6728 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.6796 at 20 °C/4 °C, Relative density (water = 1): 1.68, 1.68 | |
Record name | PENTACHLOROETHANE | |
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Record name | PENTACHLOROETHANE | |
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URL | https://www.cdc.gov/niosh/npg/npgd0482.html | |
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Vapor Density |
7.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.0 (Air = 1), Relative vapor density (air = 1): 7.0 | |
Record name | PENTACHLOROETHANE | |
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Vapor Pressure |
3.4 mmHg at 68 °F ; 6 mmHg at 86 °F (NTP, 1992), 3.5 [mmHg], 3.50 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.453, 3 mmHg | |
Record name | PENTACHLOROETHANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
76-01-7 | |
Record name | PENTACHLOROETHANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KI602160.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-20 °F (NTP, 1992), -28.78 °C, -29 °C, -20 °F | |
Record name | PENTACHLOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4165 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PENTACHLOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2034 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PENTACHLOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1394 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Pentachloroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0482.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.